N~2~-Dodecyl-N-hydroxyalaninamide
Description
N²-Dodecyl-N-hydroxyalaninamide is a synthetic alanine derivative characterized by a dodecyl (C12) chain attached to the α-amino group and a hydroxylamine (-NHOH) moiety on the amide nitrogen. The compound’s amide bond enhances stability compared to ester-based analogs, while the hydroxylamine group may confer unique redox or metal-chelating properties.
Properties
CAS No. |
112409-61-7 |
|---|---|
Molecular Formula |
C15H32N2O2 |
Molecular Weight |
272.43 g/mol |
IUPAC Name |
2-(dodecylamino)-N-hydroxypropanamide |
InChI |
InChI=1S/C15H32N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15(18)17-19/h14,16,19H,3-13H2,1-2H3,(H,17,18) |
InChI Key |
QQZQMVZCCJNTNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(C)C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Dodecyl-N-hydroxyalaninamide typically involves the reaction of dodecylamine with alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.
Industrial Production Methods: Industrial production of N2-Dodecyl-N-hydroxyalaninamide may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N2-Dodecyl-N-hydroxyalaninamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The dodecyl chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Halogenating agents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~2~-Dodecyl-N-hydroxyalaninamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the preparation of emulsions and micelles.
Biology: Employed in the study of cell membrane interactions and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of N2-Dodecyl-N-hydroxyalaninamide involves its interaction with lipid bilayers and proteins. The dodecyl chain inserts into lipid membranes, altering their fluidity and permeability. The hydroxyalaninamide group can form hydrogen bonds with proteins, affecting their structure and function. These interactions are crucial in its applications in drug delivery and membrane studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N²-Dodecyl-N-hydroxyalaninamide with three structurally related compounds:
Key Differences in Bioactivity and Stability
- vs. Dodecyl-2-N,N-dimethylaminopropionate hydrochloride: The hydrochloride salt’s ester linkage and dimethylamino group enhance solubility but reduce hydrolytic stability compared to N²-Dodecyl-N-hydroxyalaninamide’s amide bond. The latter’s -NHOH group may enable antioxidant activity, absent in the dimethylamino analog.
- vs. N-Methylalanine : The dodecyl chain in N²-Dodecyl-N-hydroxyalaninamide drastically increases lipophilicity (logP ~3.8 vs. -0.5), favoring membrane interaction. However, N-Methylalanine’s carboxylate group (-COOH) supports ionic interactions in biological systems.
- vs. Ranitidine Amino Alcohol Hemifumarate: While both contain hydroxyl groups, the ranitidine derivative’s furan ring and hemifumarate counterion target gastric acid suppression, unlike the alanine-based surfactant design of N²-Dodecyl-N-hydroxyalaninamide.
Research Findings and Industrial Relevance
- Synthetic Utility: N²-Dodecyl-N-hydroxyalaninamide’s amide bond resists enzymatic degradation better than ester-based analogs like Dodecyl-2-N,N-dimethylaminopropionate hydrochloride, making it suitable for prolonged-release formulations.
- Industrial Adoption: While Nexact-88 (Dodecyl-2-N,N-dimethylaminopropionate hydrochloride) is commercially used in drug delivery, N²-Dodecyl-N-hydroxyalaninamide’s niche applications in nanotechnology and bioremediation are under exploration.
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